3-Methyl-3-aminoazetidine hydrochloride

Description

Overview of Four-Membered Nitrogen Heterocycles

Azetidines are saturated four-membered heterocyclic compounds containing one nitrogen atom and three carbon atoms. morressier.com They represent a class of strained ring systems that are more stable than their three-membered counterparts, aziridines, yet exhibit unique reactivity compared to larger, less strained pyrrolidines and piperidines. This intermediate level of ring strain endows them with a balance of stability and reactivity, making them valuable building blocks in organic synthesis. acs.org The azetidine (B1206935) scaffold is a key structural motif in a number of natural products and synthetic compounds with diverse biological activities. rsc.org

Unique Structural Attributes and Intrinsic Reactivity of Azetidines

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. acs.org This strain arises from bond angle distortion and torsional strain, which influences the molecule's geometry and reactivity. The puckered conformation of the azetidine ring is a key structural attribute. This deviation from planarity helps to alleviate some of the torsional strain.

The inherent ring strain makes azetidines susceptible to ring-opening reactions under various conditions, which is a cornerstone of their synthetic utility. acs.org These reactions can be initiated by nucleophiles, electrophiles, or radical species, leading to the formation of a diverse array of acyclic amine derivatives. Conversely, the azetidine ring can also be functionalized at its constituent atoms without ring cleavage, providing a scaffold for the construction of complex molecular architectures. The nitrogen atom of the azetidine ring can be readily substituted, and the carbon atoms can be functionalized through various synthetic methodologies. rsc.org

Importance of 3-Aminoazetidine Scaffolds in Advanced Organic Synthesis

Among the various substituted azetidines, those bearing an amino group at the 3-position, known as 3-aminoazetidines, are of particular importance in medicinal chemistry and drug discovery. acs.org The 3-aminoazetidine scaffold is considered a valuable "bioisostere" for other cyclic amines and diamine fragments, offering a unique three-dimensional geometry that can influence a molecule's pharmacological properties. acs.org

The incorporation of a 3-aminoazetidine moiety into a drug candidate can lead to improved physicochemical properties, such as solubility and metabolic stability, as well as enhanced binding affinity to biological targets. acs.org The rigid structure of the azetidine ring can help to lock a molecule into a specific conformation, which can be advantageous for receptor binding. chemicalbook.com Consequently, 3-aminoazetidine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. achemblock.com

Detailed Research Findings on 3-Methyl-3-aminoazetidine hydrochloride

While extensive research has been conducted on the broader class of 3-aminoazetidines, specific data on this compound is less prevalent in publicly accessible literature. Much of the available information pertains to its N-protected precursor, tert-butyl 3-amino-3-methylazetidine-1-carboxylate.

Physicochemical Properties

| Property | Value for tert-butyl 3-amino-3-methylazetidine-1-carboxylate |

|---|---|

| CAS Number | 1158758-77-0 achemblock.com |

| Molecular Formula | C9H18N2O2 achemblock.com |

| Molecular Weight | 186.26 g/mol achemblock.com |

| IUPAC Name | tert-butyl 3-amino-3-methylazetidine-1-carboxylate achemblock.com |

The hydrochloride salt, this compound, would be expected to be a crystalline solid with higher water solubility compared to its free base or N-Boc protected form due to its ionic nature.

Synthesis of this compound

The synthesis of this compound would logically proceed through the synthesis of its N-protected precursor, followed by a deprotection step. A common strategy for the synthesis of 3,3-disubstituted azetidines involves the modification of an existing azetidine ring. acs.org

A plausible synthetic route would involve:

Synthesis of a suitable N-protected 3-azetidinone.

Introduction of the methyl and amino groups at the 3-position. This could potentially be achieved through a multi-step process involving the formation of an intermediate that can be converted to the desired 3-methyl-3-amino functionality.

Deprotection of the protecting group to yield 3-Methyl-3-aminoazetidine.

Formation of the hydrochloride salt by treatment with hydrochloric acid.

A key intermediate in this process is often the N-Boc protected version, tert-butyl 3-amino-3-methylazetidine-1-carboxylate. The deprotection of the Boc (tert-butoxycarbonyl) group is a standard procedure in organic synthesis and can be achieved under acidic conditions. mdpi.com For example, treatment with hydrochloric acid in a suitable solvent like methanol (B129727) or dioxane would cleave the Boc group and concurrently form the hydrochloride salt of the desired product.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

132771-11-0 |

|---|---|

Molecular Formula |

C4H11ClN2 |

Molecular Weight |

122.60 g/mol |

IUPAC Name |

3-methylazetidin-3-amine;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c1-4(5)2-6-3-4;/h6H,2-3,5H2,1H3;1H |

InChI Key |

MGFGPVNDVPJEHD-UHFFFAOYSA-N |

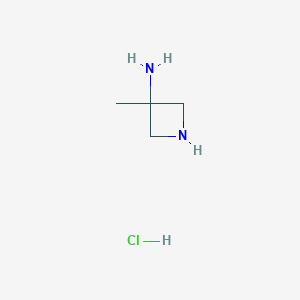

Canonical SMILES |

CC1(CNC1)N.Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3 Methyl 3 Aminoazetidine Hydrochloride and Its Derivatives

Direct Ring Construction Approaches

Direct construction methods focus on building the four-membered azetidine (B1206935) ring from acyclic precursors. These strategies are crucial for establishing the core scaffold with the desired substitution pattern from the outset.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone in the synthesis of cyclic compounds, including azetidines. This strategy involves an acyclic precursor containing both the nitrogen nucleophile and a carbon atom with a suitable leaving group, positioned to favor a 4-exo-tet cyclization.

One effective approach is the cyclization of 1,3-aminohalides or their equivalents. For the synthesis of a 3-methyl-3-aminoazetidine precursor, a key starting material would be a derivative of 2-methyl-1,3-diaminopropane where one amine is protected and the other is part of a precursor to the azetidine nitrogen. The crucial step involves activating the hydroxyl group of a precursor like N¹-benzyl-2-(Boc-amino)-2-methylpropane-1,3-diol, converting it into a better leaving group (e.g., a mesylate or tosylate), followed by base-induced ring closure.

Another powerful intramolecular strategy is the regioselective aminolysis of epoxides. nih.govfrontiersin.org A catalyst system, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can promote the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to yield the corresponding azetidine-3-ol derivative. nih.gov To adapt this to the target molecule, a precursor such as an N-protected 2-(epoxyethyl)-1-amino-1-methyl-ethane could undergo cyclization, followed by conversion of the resulting hydroxyl group to an amine. The reaction tolerates a wide variety of functional groups, making it a versatile tool. frontiersin.org

| Strategy | Precursor Type | Key Reagents | Notes |

| Nucleophilic Substitution | 1,3-dihalide or 1,3-diol derivative | Base (e.g., K₂CO₃, NaH), MsCl, TsCl | Forms the azetidine ring via Sₙ2 displacement. frontiersin.org |

| Epoxy Amine Cyclization | cis-3,4-epoxy amine | La(OTf)₃ | Proceeds with high regioselectivity for azetidine formation. nih.gov |

Intermolecular [2+2] Cycloaddition Reactions

Intermolecular [2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core by combining two unsaturated fragments. The most prominent of these is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene. rsc.org

For the synthesis of a 3,3-disubstituted azetidine, this reaction requires a suitably substituted alkene. A visible-light-mediated intermolecular aza Paternò–Büchi reaction utilizing oximes, specifically 2-isoxazoline-3-carboxylates, has been developed. rsc.org This method uses an iridium photocatalyst to activate the oxime via triplet energy transfer, allowing it to undergo cycloaddition with a wide range of alkenes, including tetrasubstituted ones. To generate the 3-methyl-3-aminoazetidine scaffold, an alkene like 2-nitropropene (B1617139) could theoretically react with an appropriate imine, followed by reduction of the nitro group to an amine. The operational simplicity and mild conditions of this visible-light-mediated approach make it highly attractive for constructing complex azetidines.

| Reaction | Reactants | Catalyst/Conditions | Key Feature |

| Aza Paternò–Büchi | Imine (or oxime precursor) + Alkene | Visible light, Iridium photocatalyst | Tolerates a broad scope of alkenes, including those needed for quaternary centers. |

Reductive Amination Protocols for Azetidine Synthesis

While intramolecular reductive amination is generally disfavored for forming four-membered rings due to the constraints described by Baldwin's rules, reductive amination is a key strategy for synthesizing 3-aminoazetidines from azetidin-3-one (B1332698) precursors. This approach builds the crucial C3-N bond on a pre-formed azetidine ring.

The synthesis begins with the construction of a protected azetidin-3-one. This can be achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. Once the N-protected 3-azetidinone is obtained, it can undergo reductive amination with an ammonia (B1221849) source or a primary amine in the presence of a reducing agent. chemrxiv.org Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the intermediate iminium ion in the presence of the ketone starting material. masterorganicchemistry.com This two-step sequence provides a reliable pathway to 3-aminoazetidine derivatives. Subsequent methylation at the 3-position is challenging and would require specialized methods. A more direct route involves the reductive amination of a 3-methyl-azetidin-3-one precursor, though the synthesis of this specific ketone is non-trivial.

| Step | Description | Typical Reagents | Reference |

| 1. Ketone Formation | Synthesis of N-protected azetidin-3-one | Gold-catalyzed cyclization or other methods | nih.gov |

| 2. Reductive Amination | Conversion of ketone to amine | NH₃ or R-NH₂, NaBH₃CN or NaBH(OAc)₃ | chemrxiv.orgmasterorganicchemistry.com |

Strain-Release Homologation Techniques

Modern synthetic chemistry has leveraged the high ring strain of azabicyclo[1.1.0]butanes (ABBs) to drive the formation of highly functionalized azetidines. These strain-release methods provide powerful and modular access to complex azetidine structures.

In one prominent example, azabicyclo[1.1.0]butyllithium is generated and trapped with an electrophile. A subsequent acid-catalyzed 1,2-migration cleaves the central C-N bond, relieving ring strain and forming the azetidine ring. This methodology has been expanded into a four-component reaction capable of producing 1,3,3-trisubstituted azetidines, which is directly applicable to the synthesis of derivatives of 3-methyl-3-aminoazetidine. This multicomponent approach allows for the sequential introduction of three different electrophiles, offering significant diversity from a common intermediate.

Another approach involves a photocatalytic radical strategy where radical intermediates, generated from sulfonyl imines, are intercepted by ABBs. This process provides access to difunctionalized azetidines in a single step under mild conditions.

| Method | Starting Material | Key Concept | Products |

| Anion Relay Sequence | Azabicyclo[1.1.0]butane (ABB) | nih.govrsc.org-Brook rearrangement/strain-release | 1,3,3-Trisubstituted azetidines |

| Radical Photocatalysis | Azabicyclo[1.1.0]butane (ABB) | Radical addition followed by strain-release | Densely functionalized azetidines |

Transformations from Precursor Heterocycles

An alternative to de novo ring construction is the modification of existing heterocyclic systems. The transformation of three-membered rings into four-membered ones is a synthetically valuable strategy.

Ring Expansion of Aziridine (B145994) Derivatives

The ring expansion of aziridines offers a pathway to azetidines by inserting a carbon atom into the three-membered ring. This transformation leverages the ring strain of the aziridine starting material to facilitate the reaction.

A common method involves the thermal isomerization of specific aziridines. For instance, the base-promoted cyclization of certain dibromo amino esters can yield aziridines that, upon heating in a solvent like DMSO, rearrange to form the thermodynamically more stable azetidine.

Another strategy is the [3+1] cycloaddition of azomethine ylides, generated from aziridines, with isocyanides. This reaction, often catalyzed by a Lewis acid such as Y(OTf)₃, can produce substituted azetidines. For the synthesis of 3-methyl-3-aminoazetidine, a plausible precursor would be a 2-(aminomethyl)-2-methylaziridine. Reaction of this aziridine with a suitable one-carbon electrophile (e.g., a rhodium-bound carbene) could induce a ring-opening/ring-closing cascade to furnish the desired 3,3-disubstituted azetidine scaffold.

| Approach | Aziridine Precursor | Key Reagents/Conditions | Mechanism |

| Thermal Isomerization | Substituted 2-(bromomethyl)aziridine | Heat (e.g., reflux in DMSO) | Rearrangement to a more stable ring |

| Carbene Insertion | 2-Substituted aziridine | Rhodium catalyst, Diazo compound | Ylide formation followed by ring expansion |

Ring Contraction Reactions

Ring contraction strategies provide a powerful, albeit less common, method for the synthesis of strained azetidine rings from more readily available five-membered ring precursors. One notable historical method is the Blanc reaction, which can be adapted for the synthesis of α-carbonyl-azetidines by the ring contraction of 2-pyrrolidinones. rsc.org While not a direct route to 3-amino-3-methylazetidine, the resulting azetidin-2-one (B1220530) can serve as a key intermediate for further functionalization.

Another conceptual approach involves the rearrangement of N-activated 2-(halomethyl)pyrrolidines. Although more commonly applied to the synthesis of aziridines, under specific conditions, intramolecular nucleophilic substitution can lead to the formation of a bridged intermediate that rearranges to the thermodynamically challenging azetidine ring. The success of such reactions is highly dependent on the substitution pattern and the nature of the activating group on the nitrogen atom.

| Precursor Type | Reaction Name/Type | Product | Reference |

| 2-Pyrrolidinone | Blanc Reaction | α-Carbonyl-azetidine | rsc.org |

| 2-(Bromomethyl)aziridine | Ring Transformation | 3-Aminoazetidine | researchgate.net |

Derivatization of Azetidinone and Azetidinol Intermediates

Azetidin-3-one and azetidin-3-ol (B1332694) serve as versatile and pivotal intermediates in the synthesis of 3-substituted azetidines. Their preparation allows for the subsequent introduction of the desired methyl and amino functionalities at the C3 position.

A common strategy begins with a protected azetidin-3-one, such as N-Boc-azetidin-3-one. nih.gov This intermediate can undergo several transformations:

Nucleophilic Addition of a Methyl Group: Reaction with an organometallic reagent like methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi) converts the ketone into a tertiary alcohol, N-Boc-3-hydroxy-3-methylazetidine.

Conversion of the Hydroxyl Group: The tertiary alcohol can then be converted into a leaving group (e.g., mesylate, tosylate).

Nucleophilic Substitution with an Azide (B81097): Subsequent reaction with an azide source, such as sodium azide (NaN₃), introduces the precursor to the amino group via an Sₙ2 reaction.

Reduction of the Azide: Finally, reduction of the azide moiety, typically through catalytic hydrogenation (e.g., H₂, Pd/C) or with a reagent like triphenylphosphine (B44618) (Staudinger reaction), yields the target N-Boc-3-amino-3-methylazetidine.

Alternatively, direct reductive amination of N-Boc-azetidin-3-one with ammonia or a protected amine in the presence of a reducing agent can be explored, although this is more challenging for the synthesis of quaternary centers. researchgate.net The Horner-Wadsworth-Emmons reaction on azetidin-3-one provides another route to functionalized derivatives by creating an exocyclic double bond, which can be further manipulated. nih.govmdpi.com

| Intermediate | Reagent 1 | Reagent 2 | Reagent 3 | Product |

| N-Boc-azetidin-3-one | MeMgBr | MsCl, Et₃N | NaN₃ | N-Boc-3-azido-3-methylazetidine |

| N-Boc-3-azido-3-methylazetidine | H₂, Pd/C | - | - | N-Boc-3-amino-3-methylazetidine |

| N-Boc-azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | NH-Heterocycle, DBU | - | Methyl 2-(1-(heterocyclyl)azetidin-3-yl)acetate |

Stereoselective Synthesis of 3-Methyl-3-aminoazetidine Scaffolds

While 3-methyl-3-aminoazetidine itself is achiral, the introduction of different substituents on the ring or the exocyclic amine can create one or more stereocenters. Therefore, developing stereoselective methods to access enantiomerically pure or enriched derivatives is of paramount importance for their use in drug discovery.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are recoverable stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of azetidine synthesis, auxiliaries can be attached to the nitrogen atom to control facial selectivity during ring formation or functionalization.

A powerful example is the use of chiral sulfinamides, such as tert-butanesulfinamide. nih.gov A synthesis could proceed via the condensation of a chiral sulfinamide with a suitable ketone to form a chiral N-sulfinyl imine. Diastereoselective addition of a methyl group followed by cyclization would establish the chiral azetidine scaffold. The auxiliary can then be cleaved under mild acidic conditions.

Evans oxazolidinones are another class of widely used chiral auxiliaries. wikipedia.org An N-acylated oxazolidinone can undergo diastereoselective alkylation or aldol (B89426) reactions to build a carbon chain with controlled stereochemistry, which is then elaborated into the azetidine ring. Although a multi-step process, this approach offers high levels of stereocontrol.

Table: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Steric hindrance from substituents directs incoming electrophiles. | wikipedia.org |

| Camphorsultam | Michael Additions, Diels-Alder | Rigid bicyclic structure provides effective shielding of one face. | wikipedia.org |

| (S)- or (R)-1-phenylethylamine | Formation of chiral imines/enamines | Steric bias guides nucleophilic attack. |

Asymmetric Catalysis in Azetidine Formation

Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched products by using a small amount of a chiral catalyst to generate large quantities of a chiral product. rsc.org For azetidine synthesis, several catalytic strategies have been developed.

One prominent method is the enantioselective [2+2] cycloaddition between imines and alkenes or allenoates. researchgate.net For instance, the use of chiral Cinchona alkaloid-derived amide catalysts can promote the reaction between N-sulfonylimines and alkyl 2,3-butadienoates to afford substituted azetidines with excellent yields and enantioselectivities. researchgate.net

The asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction is another powerful tool for constructing molecules with chiral quaternary stereogenic centers, which is directly relevant to the 3-substituted-3-aminoazetidine core. nih.govrsc.org This reaction, catalyzed by chiral phosphines or chiral amino compounds, can create 3-substituted-3-amino-2-oxindoles in high enantiomeric excess, demonstrating the feasibility of creating such congested stereocenters catalytically. nih.govrsc.org Adapting this methodology to azetidine precursors remains an active area of research.

| Catalytic Reaction | Catalyst Type | Substrates | Key Feature | ee (%) |

| [2+2] Cycloaddition | Chiral Quinidine Amide | N-sulfonylimines, Allenoates | Forms 2,4-disubstituted azetidines | High |

| Aza-Morita-Baylis-Hillman | Chiral Phosphine (B1218219) / β-Isocupreidine | Isatin-derived Ketimines, MVK | Creates chiral quaternary carbon centers | 90-99 |

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis relies on the influence of one or more pre-existing chiral centers in a molecule to direct the formation of a new stereocenter. This strategy is widely used to construct complex molecules with multiple stereocenters in a predictable manner.

In azetidine synthesis, a chiral starting material, such as an amino acid, can be used to induce diastereoselectivity. researchgate.net For example, an intramolecular cyclization of a substrate derived from a chiral amino alcohol can proceed with high diastereoselectivity. The stereochemistry of the hydroxyl and amino groups on the starting material dictates the relative stereochemistry of the substituents on the newly formed azetidine ring.

An asymmetric hydrozirconation of Boc-protected chiral allylic amines can lead to the diastereoselective formation of organozirconium intermediates. researchgate.net These intermediates can then be converted into enantiomerically enriched cis-2,3-disubstituted azetidines through an iodination/cyclization sequence, showcasing excellent control over the relative stereochemistry. researchgate.net

| Synthetic Pathway | Chiral Source | Key Transformation | Diastereomeric Ratio (dr) / ee (%) | Reference |

| Iodination/Cyclization | Boc-protected chiral allylic amines | Diastereoselective hydrozirconation | High ee | researchgate.net |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Intramolecular N-H insertion | >98% ee | nih.gov |

| Aldol Reaction | Chiral Oxazolidinone Imide | (Z)-enolate addition to an aldehyde | High dr | wikipedia.org |

Chemo- and Regioselective Functionalization

Chemo- and regioselectivity are critical when modifying the 3-methyl-3-aminoazetidine scaffold, which contains two distinct nitrogen atoms: the endocyclic secondary amine (azetidine nitrogen) and the exocyclic primary amine. Selective functionalization of one nitrogen in the presence of the other is essential for building more complex molecules.

Chemoselectivity: The primary amine is generally more nucleophilic and less sterically hindered than the ring nitrogen, allowing for selective reactions under carefully controlled conditions. For example, acylation with one equivalent of an acyl chloride or anhydride (B1165640) at low temperature would likely occur preferentially at the exocyclic amine. Orthogonal protecting group strategies are often employed for complete control. The ring nitrogen can be protected with a Boc or Cbz group, allowing for extensive manipulation of the primary amine. Subsequently, the ring nitrogen can be deprotected and functionalized as desired.

Regioselectivity: In derivatives of 3-methyl-3-aminoazetidine that contain other reactive sites, regioselectivity becomes a key consideration. For instance, in an N-aryl substituted azetidine, C-H activation could be directed to either the aryl ring or the azetidine ring. Rhodium(III)-catalyzed C-H functionalization has been shown to be highly dependent on directing groups and solvent conditions, enabling selective reactions. rsc.org Similarly, for substituted azetidines, lithiation followed by quenching with an electrophile can be directed by existing functional groups, allowing for regioselective functionalization of specific positions on the heterocyclic ring. researchgate.net

| Reaction Type | Selectivity | Controlling Factors | Example |

| N-Acylation | Chemoselective | Steric hindrance, nucleophilicity, stoichiometry | Selective acylation of the exocyclic amine over the ring nitrogen. |

| N-Alkylation | Chemoselective | Use of orthogonal protecting groups (e.g., Boc for the ring N). | Alkylation of the primary amine on an N-Boc protected scaffold. |

| C-H Functionalization | Regioselective | Directing groups, catalyst, solvent. | Directed ortho-metalation on an N-aryl substituent. |

| Cross-Coupling | Regioselective | Position of a halide or triflate on a pre-functionalized ring. | Suzuki-Miyaura coupling of a bromo-substituted azetidine derivative. nih.gov |

Amino Group Derivatization Strategies

The primary amino group of 3-methyl-3-aminoazetidine serves as a key handle for a variety of chemical modifications. These derivatization strategies are crucial for introducing diverse functional groups, modulating physicochemical properties, and building more complex molecular architectures. Common strategies include acylation, sulfonylation, reductive amination, and the formation of ureas and carbamates.

Acylation and Sulfonylation: The nucleophilic primary amine readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and tolerant of a wide range of functional groups on the acylating or sulfonylating agent.

Reductive Amination: Reductive amination provides a powerful method for N-alkylation. wikipedia.org The reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN). commonorganicchemistry.comnih.gov This method is valued for its operational simplicity and the broad availability of carbonyl compounds. researchgate.netsci-hub.se

Urea and Carbamate Formation: Ureas and carbamates are important functional groups in medicinal chemistry. Unsymmetrical ureas can be synthesized from 3-methyl-3-aminoazetidine by reaction with isocyanates. researchgate.net Alternatively, carbamates can be formed by reacting the amine with chloroformates or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.org These reactions provide access to a diverse range of derivatives with potential biological activity. nih.gov

Table 1: Examples of Amino Group Derivatization Reactions

| Derivatization Strategy | Reagents | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Base | Amide |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Carbamate Formation | Chloroformate, Base | Carbamate |

Substitution and Cross-Coupling Reactions at the Azetidine Ring

Functionalization of the azetidine ring itself represents a significant strategy for elaborating the core structure of 3-methyl-3-aminoazetidine. While the parent amine provides a primary point of diversification, modifications to the ring carbons can introduce additional complexity and modulate the molecule's three-dimensional shape.

Recent advances have demonstrated the utility of palladium-catalyzed cross-coupling reactions for the synthesis of 3-aryl- and 3-heteroarylazetidine derivatives. nih.gov For instance, the Suzuki-Miyaura cross-coupling of a protected 3-iodoazetidine (B8093280) with various aryl- and hetarylboronic acids can be achieved. acs.orgnih.gov This approach allows for the introduction of a wide range of aromatic and heteroaromatic substituents at the C3 position of the azetidine ring. nih.govnih.govorganic-chemistry.org The choice of ligand is often crucial for the success of these transformations, with bulky phosphine ligands such as SPhos and XPhos showing good efficacy. nih.gov

These cross-coupling reactions are generally tolerant of various functional groups on the coupling partners, making them a versatile tool for the synthesis of complex azetidine derivatives. nih.gov The resulting 3-aryl or 3-heteroaryl azetidines can serve as valuable building blocks for further synthetic manipulations.

Table 2: Representative Suzuki-Miyaura Cross-Coupling of a 3-Iodoazetidine Derivative

| Aryl/Hetaryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | N-Boc-(4-methoxyphenyl)methylazetidin-3-amine | 78 |

| 4-Chlorobenzonitrile | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | N-Boc-(4-cyanophenyl)methylazetidin-3-amine | 95 |

| 2-Chloropyridine | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | N-Boc-(pyridin-2-ylmethyl)azetidin-3-amine | 45 |

Transition Metal-Catalyzed Transformations (e.g., Palladium, Copper, Lewis Acid, Cobalt)

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of azetidines, including derivatives of 3-methyl-3-aminoazetidine. A variety of metals, including palladium, copper, cobalt, and Lewis acids, have been employed to mediate a range of transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N and C-C bond formation. thieme-connect.comresearchgate.net As mentioned previously, Pd-catalyzed Suzuki-Miyaura cross-coupling reactions are effective for the arylation of the azetidine ring. acs.orgnih.gov Additionally, palladium catalysts can be used for N-arylation reactions to form N-aryl azetidines. thieme-connect.comresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are also effective for a variety of transformations involving azetidines. beilstein-journals.org Copper-catalyzed multicomponent reactions have been developed for the synthesis of highly substituted azetidine derivatives. amanote.comrsc.org Photo-induced copper catalysis has been utilized for the [3+1] radical cascade cyclization to construct the azetidine ring. the-innovation.orgnih.gov Furthermore, copper-catalyzed aminoazidation of alkenes provides a route to 1,2-diamines, which can be relevant for the synthesis of more complex azetidine-containing structures. nih.gov

Lewis Acid-Catalyzed Transformations: Lewis acids, such as those based on lanthanum, can catalyze the intramolecular regioselective aminolysis of epoxides to afford azetidines. nih.gov Cooperative Brønsted/Lewis acid catalysis enables the ring-opening of azetidines with organotrifluoroborates to provide substituted amines. organic-chemistry.org These methods offer alternative strategies for the synthesis and functionalization of the azetidine core.

Cobalt-Catalyzed Reactions: Cobalt catalysts have been shown to be effective for the arylation of iodo-azetidines with Grignard reagents, providing an alternative to palladium-based methods. acs.orgnih.gov Cobalt catalysis has also been utilized for the ring-opening amination of azetidines to produce 1,3-diamines. bohrium.comrsc.org

Table 3: Overview of Transition Metal-Catalyzed Transformations for Azetidines

| Metal Catalyst | Transformation Type | Description |

|---|---|---|

| Palladium | Cross-Coupling | Suzuki-Miyaura and N-arylation reactions for C-C and C-N bond formation. acs.orgnih.govthieme-connect.comresearchgate.net |

| Copper | Multicomponent Reactions | Synthesis of polysubstituted azetidines and related heterocycles. amanote.comrsc.orgthe-innovation.orgnih.gov |

| Lewis Acids | Ring Formation/Opening | Catalyze intramolecular cyclizations to form azetidines and ring-opening reactions. nih.govorganic-chemistry.org |

| Cobalt | Cross-Coupling/Ring Opening | Arylation of iodo-azetidines and ring-opening amination. acs.orgnih.govbohrium.comrsc.org |

Iii. Mechanistic Insights into the Reactivity of 3 Methyl 3 Aminoazetidine Systems

Theoretical Considerations of Ring Strain and Bond Angles

The azetidine (B1206935) ring, a nitrogen-containing four-membered heterocycle, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is a consequence of deviations from ideal bond angles and torsional strain, making the ring susceptible to reactions that can alleviate this energetic instability. The reactivity of azetidines is driven by this considerable ring strain, yet the ring is significantly more stable than the three-membered aziridine (B145994) ring, which allows for easier handling while still offering unique reactivity that can be initiated under specific conditions. rsc.org

The presence of substituents on the azetidine ring, such as the methyl and amino groups in 3-methyl-3-aminoazetidine, further influences the ring's conformation and strain. The endocyclic bond angles in an unsubstituted azetidine ring are compressed compared to their ideal tetrahedral values, leading to angle strain. The introduction of a methyl group at the C3 position introduces steric interactions that can affect the puckering of the ring and the energies of different conformations. Theoretical studies and computational chemistry are crucial tools for quantifying these effects. For instance, hypothetical homodesmotic reactions can be used to calculate the ring strain energy by comparing the heat of formation of the cyclic compound with that of acyclic reference compounds containing the same number of each type of bond. nih.gov

Table 1: Comparative Ring Strain Energies of Small Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

This table illustrates the intermediate strain energy of the azetidine ring compared to smaller and larger nitrogen-containing heterocycles.

Reaction Pathways and Transition State Analysis in Azetidine Ring Formation

The synthesis of the azetidine ring can proceed through various mechanistic pathways, often involving intramolecular cyclization reactions. A common and effective method is the intramolecular SN2 reaction, where a nitrogen atom attacks a carbon atom that has a suitable leaving group, such as a halogen or a mesylate. frontiersin.org

Another significant pathway is the intramolecular aminolysis of epoxides. For example, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a direct route to azetidines. frontiersin.orgnih.gov Computational studies, specifically transition state analysis, have been instrumental in understanding the regioselectivity of these reactions. Calculations have shown that for cis-epoxy amines complexed with a lanthanum (III) catalyst, the transition state energy for the formation of the azetidine ring is significantly lower than that for the formation of the alternative pyrrolidine (B122466) ring. frontiersin.orgnih.gov This difference in activation energy explains the experimentally observed high selectivity for azetidine formation. frontiersin.orgnih.gov

Photochemical methods, such as the aza Paternò–Büchi reaction, represent another pathway. rsc.org This [2+2] photocycloaddition between an imine and an alkene can proceed through either an excited singlet state or a triplet state. rsc.org Reactions from the singlet state are often concerted and can provide high stereoselectivity. rsc.org In contrast, triplet state cycloadditions are typically stepwise, proceeding through a 1,4-biradical intermediate. rsc.org

Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful method for azetidine synthesis. rsc.org The proposed mechanism involves the generation of an octahedral Pd(IV) species, which undergoes intramolecular cyclization to form the azetidine ring. rsc.org

Ring Opening and Rearrangement Mechanisms

The inherent ring strain of azetidines makes them prone to ring-opening and rearrangement reactions, which can be triggered by various reagents and conditions. rsc.orgnih.gov These reactions are a key feature of azetidine chemistry, providing pathways to more complex molecular architectures.

Nucleophilic ring-opening is a major class of reaction for azetidines. magtech.com.cn Due to the stability of the ring, these reactions often require activation by a Lewis acid or by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the nucleophilic attack is controlled by both electronic and steric factors. magtech.com.cn Nucleophiles generally attack carbon atoms adjacent to the nitrogen that are activated by electron-withdrawing groups. magtech.com.cn

Acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines. nih.gov In these cases, a pendant nucleophilic group on the nitrogen substituent can attack one of the ring carbons, leading to decomposition or rearrangement. For example, an N-substituted azetidine with a nearby amide group can undergo acid-catalyzed intramolecular ring-opening to form lactone and lactam intermediates. nih.gov

Rearrangement reactions, such as the thermal isomerization of aziridines to azetidines, also provide a route to the azetidine core. rsc.org Furthermore, aziridines can undergo ring expansion to azetidines via bicyclic aziridinium (B1262131) intermediates. researchgate.net These intermediates can be opened regioselectively by a nucleophile, such as methanol (B129727), to yield the 3-substituted azetidine product. researchgate.net

Table 2: Common Types of Azetidine Ring Transformations

| Reaction Type | Driving Force | Key Intermediates | Typical Products |

|---|---|---|---|

| Nucleophilic Ring Opening | Ring Strain Release | Quaternary Azetidinium Salts | γ-Amino Alcohols, Diamines magtech.com.cnrsc.org |

| Acid-Mediated Rearrangement | Ring Strain, Protonation | Carbocation-like species | Lactones, Lactams nih.gov |

Role of Catalysis in Directing Azetidine Reactivity

Catalysis plays a pivotal role in both the synthesis and subsequent functionalization of azetidines, enabling control over reaction pathways and stereoselectivity.

Lewis acid catalysts are crucial in many azetidine-forming reactions. As mentioned, Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) is highly effective in promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines with high regioselectivity. frontiersin.orgnih.gov The catalyst is believed to coordinate with the substrate, lowering the transition state energy for the desired cyclization pathway. frontiersin.orgnih.gov Other Lewis acids, such as Europium (III) trifluoromethanesulfonate (Eu(OTf)₃), have also been used effectively in epoxide ring-opening reactions. frontiersin.orgnih.gov

Transition metal catalysis is also widely employed. Palladium(II) catalysts enable the synthesis of azetidines through intramolecular γ-C(sp³)–H amination, a reaction that would be difficult to achieve otherwise. rsc.org Gold(I) catalysts have been used to promote the ring expansion of 2-azetidinyl ynones to form pyrrolin-4-ones. rsc.org

Organocatalysis has also been applied to the enantioselective synthesis of azetidines. Chiral amines, for instance, can be used to catalyze the aza-Morita–Baylis–Hillman (MBH) reaction of ketimines with allenoates to produce chiral azetidines. rsc.org Similarly, chiral N-ferrocenylmethyl azetidinyl derivatives have been used as catalysts in the enantioselective addition of organozinc reagents to aldehydes. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 3-Methyl-3-aminoazetidine hydrochloride |

| Aziridine |

| Azetidine |

| Pyrrolidine |

| Lanthanum (III) trifluoromethanesulfonate |

Iv. Advanced Spectroscopic and Structural Characterization Techniques for 3 Methyl 3 Aminoazetidine Hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its ions. nih.gov For 3-Methyl-3-aminoazetidine hydrochloride, HRMS would be used to measure the exact mass of the corresponding cation (the protonated form of the free base). The experimentally measured mass is compared to the theoretically calculated mass; a match within a very small tolerance (typically < 5 ppm) confirms the molecular formula. nih.gov

Table 3: HRMS Data for the Cation of 3-Methyl-3-aminoazetidine

| Parameter | Value |

| Molecular Formula (Cation) | [C₄H₁₁N₂]⁺ |

| Calculated Exact Mass | 87.09170 u |

| Method of Confirmation | Comparison of calculated mass with experimentally determined mass via HRMS. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. The presence of the ammonium (B1175870) (NH₃⁺) and azetidinium (NH₂⁺) groups would be indicated by broad absorption bands in the high-frequency region.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Ammonium / Azetidinium | N-H stretch | 3200 - 2800 (broad) |

| Alkyl | C-H stretch | 2980 - 2850 |

| Ammonium | N-H bend | 1600 - 1500 |

| Alkyl | C-H bend | 1470 - 1370 |

| Azetidine (B1206935) Ring | C-N stretch | 1250 - 1020 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. nih.gov This technique yields exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. bibliotekanauki.pl For this compound, a crystallographic analysis would reveal the puckering of the four-membered azetidine ring and the specific geometry around the quaternary C3 carbon.

Table 5: Primary Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | N-H (Ammonium) | Cl⁻ | Primary interaction defining the crystal packing. |

| Hydrogen Bonding | N-H (Azetidinium) | Cl⁻ | Contributes significantly to lattice energy and stability. |

| Van der Waals Forces | Alkyl C-H groups | N/A | Weaker, non-directional forces contributing to overall packing efficiency. |

Conformational Studies in the Solid State

A comprehensive search of scientific literature and structural databases indicates that detailed experimental studies on the solid-state conformation of this compound have not been publicly reported. Techniques such as single-crystal X-ray diffraction and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the precise three-dimensional structure of a molecule in its crystalline form. However, to date, no crystal structure for this compound has been deposited in crystallographic databases, nor have any solid-state NMR analyses been published.

In the absence of specific experimental data for this compound, the conformational analysis of the azetidine ring in the solid state can be discussed based on general principles and studies of related structures. The four-membered azetidine ring is known to be strained and typically adopts a non-planar, puckered conformation to alleviate some of this strain. rsc.org The degree of this puckering and the preferred orientation of substituents are influenced by steric and electronic factors, as well as by intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

General Conformational Features of Azetidine Rings:

Computational studies and experimental data from other substituted azetidines show that the ring can exist in a dynamic equilibrium between two puckered conformations. nih.gov The presence of substituents at the 3-position, such as a methyl and an amino group, would be expected to influence the barrier to ring inversion and favor a conformation that minimizes steric hindrance.

Without experimental data, any representation of the solid-state structure would be purely hypothetical. The generation of detailed data tables, including bond lengths, bond angles, and torsional angles, is not possible. Further research, specifically the successful crystallization of this compound and its analysis by X-ray diffraction, would be required to provide a definitive understanding of its solid-state conformation.

V. Computational Chemistry and Theoretical Studies of 3 Methyl 3 Aminoazetidine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic properties of molecules. For 3-Methyl-3-aminoazetidine hydrochloride, DFT calculations can elucidate its electronic structure and predict its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. ekb.eg

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For the protonated 3-Methyl-3-aminoazetidinium ion, the MEP would show a positive potential around the ammonium (B1175870) group (-NH3+) and the azetidinium nitrogen, indicating sites susceptible to nucleophilic attack. Conversely, lone pairs on the chloride counter-ion would be regions of negative potential.

DFT can also be used to calculate various quantum chemical parameters that describe a molecule's reactivity. ekb.eg These descriptors help in understanding the physical and chemical behavior of the compound. researchgate.net For instance, analysis of the distribution of electron density can highlight the acceptor and donor characteristics of different parts of the molecule. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-Methyl-3-aminoazetidinium Ion

| Parameter | Calculated Value | Significance |

| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 12.5 D | High value indicates significant charge separation in the protonated molecule. |

| Electron Affinity | -1.3 eV | Negative value suggests the molecule does not readily accept an electron. |

| Ionization Potential | 8.0 eV | Energy required to remove an electron. |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling, often employing DFT, is instrumental in mapping out the pathways of chemical reactions. This involves locating transition states and calculating activation energies, which are crucial for understanding reaction kinetics and mechanisms. For this compound, theoretical modeling can explore various potential reactions, such as nucleophilic substitution at the C3 position or ring-opening reactions driven by the inherent strain of the four-membered ring. rsc.org

The synthesis of azetidines can involve complex reaction cascades, including radical cyclizations. nih.gov DFT calculations can be used to rationalize the formation of specific diastereomers by modeling the transition states and intermediates, showing which pathway is energetically favored. nih.gov For example, in the lithiation of substituted azetidines, DFT has been used to understand the stability and equilibration of diastereomeric intermediates. nih.gov Similarly, computational studies can help elucidate the mechanisms of photocatalytic reactions used to synthesize azetidines, such as the aza Paternò–Büchi reaction, which is a [2+2] cycloaddition. rsc.orgrsc.org Such models can predict which substrates are likely to react successfully, guiding experimental efforts. mit.edu

Conformational Analysis and Energy Landscapes

Studies on similar azetidine (B1206935) derivatives, such as L-azetidine-2-carboxylic acid, have shown that the four-membered ring can adopt different puckered structures depending on the backbone conformation. nih.gov For 3-Methyl-3-aminoazetidine, the two primary puckered conformations would involve the C3 atom being either "up" or "down" relative to the plane defined by the other three ring atoms. The presence of the bulky methyl and amino substituents at C3 influences the degree of puckering and the relative stability of these conformers. Theoretical calculations can map the potential energy surface, revealing the lowest energy conformations and the transition states that connect them. This analysis is crucial for understanding how the molecule's shape affects its interactions with other molecules, such as biological receptors.

Table 2: Hypothetical Relative Energies of 3-Methyl-3-aminoazetidinium Ion Conformers

| Conformer | Ring Puckering Angle (degrees) | Dihedral Angle (N1-C2-C3-N_amino) | Relative Energy (kcal/mol) |

| Axial-Amino | 20.5 | 65° | 0.00 (most stable) |

| Equatorial-Amino | 20.1 | 175° | +1.2 |

| Transition State | 0 (Planar) | - | +4.5 (Barrier for ring inversion) |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. researchgate.netmdpi.com By calculating parameters like vibrational frequencies (IR) and nuclear magnetic shielding constants (NMR), theoretical spectra can be generated and compared with experimental data to confirm the molecular structure. researchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations would be sensitive to the conformational state of the molecule, and the predicted shifts for different conformers can be averaged based on their calculated Boltzmann population to provide a final theoretical spectrum.

Similarly, theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. These can be compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular motions, such as the N-H stretches of the ammonium group, C-H stretches of the methyl and methylene (B1212753) groups, and the characteristic vibrations of the azetidine ring. Time-dependent DFT (TD-DFT) can also be employed to predict electronic transitions, providing insight into the UV-Visible absorption spectrum of the molecule and its derivatives. mdpi.comnih.gov

Vi. Synthetic Applications and Utility of 3 Methyl 3 Aminoazetidine Hydrochloride As a Chemical Building Block

Construction of Complex Heterocyclic Systems

The reactivity of the azetidine (B1206935) ring, combined with the nucleophilicity of its nitrogen atoms, makes 3-methyl-3-aminoazetidine a valuable precursor for synthesizing more complex heterocyclic structures. The ring nitrogen can participate in nucleophilic substitution or addition reactions, while the exocyclic primary amine offers a handle for a wide range of chemical transformations.

A key synthetic strategy involves the aza-Michael addition, where the azetidine nitrogen acts as a nucleophile. For instance, N-Boc protected 3-aminoazetidine hydrochloride has been used to react with α,β-unsaturated esters like methyl (oxetan-3-ylidene)acetate. mdpi.com This reaction, typically carried out in the presence of a base such as DBU, efficiently couples the azetidine and oxetane (B1205548) rings, forming a more complex heterocyclic amino acid derivative. mdpi.com This method represents a powerful way to construct C–N bonds and generate highly functionalized organic compounds.

Furthermore, the C3-position of the azetidine ring can be functionalized to create diverse heterocyclic systems. The synthetic potential of 3-substituted azetidines is significant, allowing for reactions with various nucleophiles to introduce a range of functionalities. The inherent strain of the azetidine ring can also be exploited in ring-opening or ring-expansion reactions to generate larger heterocyclic frameworks, although this is less common when the goal is to retain the azetidine core. The use of amino acids, in general, as starting materials for designing and synthesizing new heterocyclic compounds, such as quinazolinones, is a well-established field, highlighting the potential of amino-azetidines as building blocks for novel biologically active molecules.

Table 1: Examples of Heterocyclic Synthesis Reactions Involving Azetidine Derivatives This table is interactive. Click on the headers to sort.

| Starting Azetidine Derivative | Reagent | Reaction Type | Resulting Heterocycle Type |

|---|---|---|---|

| 3-N-Boc-aminoazetidine hydrochloride | Methyl (oxetan-3-ylidene)acetate | Aza-Michael Addition | Coupled Azetidine-Oxetane System |

| C3-functionalized azetidin-2-ones | Sodium borohydride | Reduction | 2,3-disubstituted azetidines |

| 3-bromo-substituted azetidines | Various nucleophiles | Nucleophilic Substitution | C3-substituted azetidines |

Role in Peptide Mimetic Chemistry

In peptide mimetic chemistry, the goal is to design molecules that mimic the structure and function of natural peptides but with improved properties like stability against enzymatic degradation. The rigid, four-membered ring of 3-aminoazetidine derivatives makes them excellent scaffolds for inducing specific conformations, such as β-turns, in peptide chains.

Model peptides incorporating N-substituted 3-aminoazetidine-3-carboxylic acids have been synthesized to study their conformational effects. These studies have shown that the Cα-tetrasubstituted amino acid moiety derived from the azetidine ring can act as a β-turn inducer. This conformational control is crucial for mimicking the secondary structures of peptides that are often responsible for their biological activity.

A powerful application is the use of 3-aminoazetidine subunits to replace amide bonds in a peptide backbone, facilitating the synthesis of small macrocyclic peptides. This strategy addresses challenges in the macrocyclization of small peptides and results in systems that are significantly more stable to acidic conditions while retaining the turn-inducing properties. The synthesis of these peptidomimetics often involves standard solution-phase or solid-phase peptide synthesis (SPPS) techniques, where the azetidine-containing building block is incorporated like a non-natural amino acid.

Table 2: Synthetic Strategies for Azetidine-Based Peptidomimetics This table is interactive. Click on the headers to sort.

| Synthetic Approach | Azetidine Building Block | Key Outcome | Application Focus |

|---|---|---|---|

| Solution-phase synthesis | N-substituted 3-aminoazetidine-3-carboxylic acids | Induction of β-turns | Conformational control in linear peptides |

| Macrocyclization | 3-aminoazetidine subunit replacing an amide bond | Enhanced stability and cyclization efficiency | Creation of constrained cyclic peptides |

| Solid-Phase Peptide Synthesis (SPPS) | Fmoc- or Boc-protected azetidine amino acids | Rapid library synthesis | High-throughput screening |

Applications in Polymer Chemistry

The strained four-membered ring of azetidine and its derivatives makes them suitable monomers for cationic ring-opening polymerization (CROP). researchgate.netrsc.orgutwente.nl This process allows for the synthesis of polyamines, specifically poly(trimethylenimine) or its derivatives, which have applications in areas such as gene transfection, CO2 capture, and as antimicrobial coatings. researchgate.netrsc.orgacs.org

The polymerization is typically initiated by cationic species, such as acids or alkylating agents, which activate the azetidine monomer towards nucleophilic attack by another monomer molecule. researchgate.netutwente.nl The reaction proceeds via an azetidinium propagating species. researchgate.net The presence of the 3-amino and 3-methyl groups on the 3-Methyl-3-aminoazetidine hydrochloride monomer would influence the polymerization kinetics and the structure of the resulting polymer. The primary amine could potentially participate in side reactions or act as a branching point, leading to hyperbranched or cross-linked polymer structures.

While specific studies on the polymerization of this compound are not widely documented, the general principles of azetidine CROP are well-established. utwente.nlacs.org The resulting functional polymers, bearing primary amine groups and methyl substituents along the backbone, could be further modified, offering a route to materials with tailored properties. The synthesis of polymers containing azetidinium groups in the backbone or as pendant groups is another area of interest, creating materials with unique chemical and biological properties. researchgate.netrwth-aachen.de

Development of Novel Linkers and Functionalization Reagents

The azetidine scaffold is increasingly recognized for its utility in constructing linkers for complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Closely related compounds, like methyl azetidine-3-carboxylate hydrochloride, are used as non-cleavable linkers in the synthesis of ADCs. These linkers connect a cytotoxic drug to an antibody, and their stability and conformational properties are critical for the efficacy of the conjugate.

The 3-aminoazetidine unit is also a valuable tool for late-stage functionalization of complex molecules. In the context of macrocyclic peptides, the azetidine nitrogen can be selectively deprotected and modified without affecting the rest of the molecule. This allows for the attachment of various functional groups, such as fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or other bioactive moieties. This approach is advantageous as it leaves the side chains of the core amino acids available for target interaction, while functionalization occurs on the peptide backbone via the azetidine unit.

Vii. Future Directions and Emerging Trends in 3 Methyl 3 Aminoazetidine Research

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure 3-methyl-3-aminoazetidine and its derivatives necessitates the development of synthetic routes that are not only high-yielding but also environmentally benign and economically viable. Future research is trending towards greener chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key areas of development include:

Catalytic Asymmetric Synthesis: While classical resolutions are effective, they are inherently limited to a 50% theoretical yield. The future lies in the development of catalytic asymmetric methods to construct the chiral quaternary center directly. Research into novel chiral catalysts, including transition metal complexes and organocatalysts, is anticipated to provide direct, atom-economical routes to specific enantiomers.

Biocatalysis: The use of enzymes to perform stereoselective transformations offers a highly sustainable alternative to traditional chemical methods. Engineered enzymes, such as transaminases or hydrolases, could be employed for the asymmetric synthesis of 3-methyl-3-aminoazetidine precursors, operating under mild aqueous conditions.

Renewable Starting Materials: A long-term goal is to move away from petroleum-based starting materials. Research into converting bio-renewable feedstocks into key intermediates for azetidine (B1206935) synthesis is a significant trend in sustainable chemistry.

| Synthetic Strategy | Advantages | Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy. | Catalyst development and cost, optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, and the need for specialized equipment. |

| Renewable Feedstocks | Sustainability, reduced carbon footprint. | Development of efficient multi-step conversion processes. |

Exploration of Novel Reactivity Patterns

Beyond its use as a simple amine building block, the strained four-membered ring of 3-methyl-3-aminoazetidine imparts unique reactivity that is ripe for exploration. Future research will likely focus on leveraging this inherent reactivity to access novel molecular architectures.

Emerging areas of investigation include:

Ring-Opening Reactions: Controlled, regioselective opening of the azetidine ring can provide access to a diverse range of functionalized acyclic amines that would be difficult to synthesize otherwise. Catalytic methods that can control the outcome of these ring-opening reactions are of particular interest.

[2+2] and [3+2] Cycloadditions: The strained C-N and C-C bonds of the azetidine ring can potentially participate in cycloaddition reactions. Investigating the reactivity of azetidine derivatives as partners in these reactions could lead to the rapid construction of complex polycyclic systems.

Functionalization of the Azetidine Ring: While N-functionalization is common, methods for the selective C-H functionalization of the azetidine ring itself are less developed. Future work in this area could enable the late-stage modification of complex molecules containing the 3-methyl-3-aminoazetidine core. Research has shown that related azetidine compounds can undergo aza-Michael additions with various heterocycles, suggesting a pathway for further diversification. mdpi.comnih.gov

| Reaction Type | Potential Outcome | Research Focus |

| Catalytic Ring-Opening | Access to functionalized diamines and amino alcohols. | Development of selective catalysts and reaction conditions. |

| Cycloaddition Reactions | Rapid synthesis of novel polycyclic scaffolds. | Exploring the scope of reaction partners and catalytic systems. |

| C-H Functionalization | Late-stage diversification of lead compounds. | Designing directing groups and catalytic systems for selective functionalization. |

Integration with Flow Chemistry and Automated Synthesis

To meet the increasing demand for compound libraries for drug discovery and other applications, the integration of 3-methyl-3-aminoazetidine synthesis and derivatization with modern automation and flow chemistry platforms is a critical future direction. These technologies offer significant advantages in terms of safety, efficiency, and scalability.

Key trends in this area are:

Continuous Flow Synthesis: Performing multi-step syntheses in continuous flow reactors can improve reaction control, enhance safety by minimizing the accumulation of hazardous intermediates, and facilitate scaling. flinders.edu.aumdpi.com The synthesis of related azetidine intermediates, such as tert-Butyl 3-oxoazetidine-1-carboxylate, has been successfully demonstrated using micro-packed bed technology in flow, showcasing improvements in safety, efficiency, and sustainability. acsgcipr.org

Automated Synthesis Platforms: The use of automated synthesizers allows for the rapid generation of libraries of 3-methyl-3-aminoazetidine derivatives. nih.govrsc.org By combining robotic handling of reagents with automated purification, researchers can efficiently explore a wide chemical space around the azetidine scaffold. This approach has been used to synthesize large libraries of related 3-aminoazetidines for biological screening. nih.govacs.org

In-line Analytics: The integration of real-time analytical techniques (e.g., IR, NMR, MS) into flow and automated systems allows for rapid reaction optimization and quality control, accelerating the development of robust synthetic protocols.

| Technology | Key Advantages | Application to 3-Methyl-3-aminoazetidine |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, ease of scalability. | Safer and more efficient multi-step synthesis of the core structure and its derivatives. flinders.edu.auacsgcipr.org |

| Automated Synthesis | High-throughput library generation, rapid lead optimization. | Efficient exploration of structure-activity relationships by creating diverse analogues. nih.govrsc.org |

| In-line Analytics | Real-time reaction monitoring and optimization, improved process understanding. | Faster development of robust and high-yielding synthetic procedures. |

Advanced Spectroscopic Characterization Beyond Routine Methods

While standard techniques like ¹H and ¹³C NMR are routine, a deeper understanding of the three-dimensional structure, conformational dynamics, and intermolecular interactions of 3-methyl-3-aminoazetidine hydrochloride and its derivatives requires the application of more advanced spectroscopic and analytical methods.

Future research will increasingly rely on:

Two-Dimensional NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning stereochemistry and understanding through-space interactions. ipb.pt For instance, NOESY experiments can be vital in establishing the relative stereochemistry of substituents on the azetidine ring. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's solid-state structure, including absolute stereochemistry, bond lengths, and bond angles. google.com Obtaining crystal structures of this compound complexed with biological targets can provide invaluable insights for structure-based drug design.

Computational Modeling: In conjunction with experimental data, high-level computational studies (e.g., Density Functional Theory) can predict stable conformations, analyze electronic properties, and model reactivity. This synergy between computational and experimental approaches can guide synthetic efforts and provide a more profound understanding of the molecule's behavior.

| Technique | Information Provided | Significance in Research |

| 2D NMR (NOESY, HMBC) | Through-space proton-proton correlations, long-range proton-carbon correlations. | Elucidation of complex 3D structures and conformational preferences in solution. ipb.ptmdpi.com |

| X-ray Crystallography | Precise atomic coordinates, bond lengths/angles, absolute stereochemistry. | Definitive structural proof, understanding of solid-state packing and intermolecular interactions. google.com |

| Computational Chemistry | Conformational analysis, electronic structure, reaction pathway modeling. | Prediction of properties, rationalization of reactivity, and guidance for experimental design. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.